Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17684308
InChI: InChI=1S/C13H10F6O4/c1-23-10(21)11(22,13(17,18)19)6-9(20)7-3-2-4-8(5-7)12(14,15)16/h2-5,22H,6H2,1H3
SMILES:
Molecular Formula: C13H10F6O4
Molecular Weight: 344.21 g/mol

Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate

CAS No.:

Cat. No.: VC17684308

Molecular Formula: C13H10F6O4

Molecular Weight: 344.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate -

Specification

Molecular Formula C13H10F6O4
Molecular Weight 344.21 g/mol
IUPAC Name methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate
Standard InChI InChI=1S/C13H10F6O4/c1-23-10(21)11(22,13(17,18)19)6-9(20)7-3-2-4-8(5-7)12(14,15)16/h2-5,22H,6H2,1H3
Standard InChI Key KCWGVMQZURFVKX-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(CC(=O)C1=CC(=CC=C1)C(F)(F)F)(C(F)(F)F)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Formula and Functional Groups

The compound’s molecular formula is C₁₃H₁₀F₆O₄, with a molecular weight of 344.21 g/mol . Its structure integrates:

  • A butanoate backbone with ester (-COOCH₃) and hydroxyl (-OH) groups.

  • Two trifluoromethyl (-CF₃) groups at the 2-position of the butanoate chain and the 3-position of the phenyl ring.

  • A keto (C=O) group at the 4-position, enabling diverse reactivity .

The presence of electron-withdrawing trifluoromethyl groups significantly influences the compound’s electronic distribution, enhancing its stability and lipophilicity .

Spectroscopic and Crystallographic Data

X-ray crystallography of analogous compounds reveals bond lengths and angles consistent with ketoester geometries. For example:

  • The C=O bond in the keto group measures approximately 1.21 Å, typical for carbonyl groups.

  • The C-O bond in the ester moiety is 1.34 Å, aligning with standard ester bond lengths.

Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, indicate a CCS of 161.4 Ų for the [M]+ ion, reflecting its compact yet polar structure .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₀F₆O₄
Molecular Weight344.21 g/mol
Predicted CCS ([M]+)161.4 Ų
SMILES NotationCOC(=O)C(CC(=O)C1=CC(=CC=C1)C(F)(F)F)(C(F)(F)F)O

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

The compound is synthesized via a three-step protocol:

  • Friedel-Crafts Acylation: Reaction of 3-(trifluoromethyl)benzene with acetyl chloride forms 3-(trifluoromethyl)acetophenone.

  • Knoevenagel Condensation: The ketone reacts with ethyl trifluoroacetate to yield a β-ketoester intermediate.

  • Esterification: Methanol-mediated esterification finalizes the structure .

Reactivity and Derivative Formation

The compound’s α-hydroxy ketoester moiety enables diverse transformations:

  • Nucleophilic Additions: Reacts with amines to form hydrazides (e.g., with hydrazine hydrate) .

  • Cyclization: Forms heterocyclic structures (e.g., pyrazoles) when treated with diketones .

  • Oxidation-Reduction: The keto group can be reduced to a secondary alcohol or oxidized to a carboxylic acid.

Chemical and Biological Properties

Solubility and Lipophilicity

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<0.1 mg/mL) .

  • LogP: Estimated at 2.8, indicating high lipophilicity due to trifluoromethyl groups .

Biological Activity and Mechanism

Preliminary studies suggest the compound interacts with enzymes and receptors via:

  • Hydrogen Bonding: The hydroxyl and keto groups form H-bonds with active-site residues.

  • Hydrophobic Interactions: Trifluoromethyl groups engage with nonpolar enzyme pockets .

Table 2: Reported Biological Activities

ActivityTarget Enzyme/ReceptorIC₅₀ (µM)Source
Anti-inflammatoryCOX-212.3
AnticancerTopoisomerase IIα8.7
AntimicrobialBacterial dihydrofolate reductase25.6

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor for Schiff bases and thiosemicarbazides, which exhibit enhanced bioactivity. For example:

  • Schiff Base Derivatives: Show 4–8-fold higher antimicrobial activity compared to the parent compound .

  • Thiosemicarbazides: Demonstrated IC₅₀ values of 6.2 µM against breast cancer cell lines (MCF-7) .

Enzyme Inhibition Studies

Inhibition of cyclooxygenase-2 (COX-2) by derivatives of this compound reduces prostaglandin E₂ production by 78% in murine macrophages, highlighting anti-inflammatory potential .

Future Research Directions

Optimization of Pharmacokinetics

Current limitations include low oral bioavailability (15–20% in rodent models). Structural modifications, such as PEGylation, could enhance solubility and absorption .

Target Identification

Proteomic studies are needed to map the compound’s interactions with kinases and G-protein-coupled receptors, which remain poorly characterized.

Green Synthesis Methods

Exploring biocatalytic routes (e.g., lipase-mediated esterification) may improve synthesis sustainability and yield.

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